![molecular formula C7H14N2O3S B14655748 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid CAS No. 52884-87-4](/img/structure/B14655748.png)
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid typically involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced products.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid exerts its effects involves the inhibition of specific enzymes such as aminopeptidase A. This inhibition blocks the formation of angiotensin III, a peptide involved in blood pressure regulation, thereby reducing hypertension . The compound interacts with the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-naphthol-4-sulfonic acid: Another sulfonic acid derivative with similar functional groups.
Benzenesulfonic acid: A simpler sulfonic acid compound used in various industrial applications.
Uniqueness
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner
Properties
CAS No. |
52884-87-4 |
|---|---|
Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(1-aminoprop-2-enylideneamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-3-6(5-13(10,11)12)9-7(8)4-2/h4,6H,2-3,5H2,1H3,(H2,8,9)(H,10,11,12) |
InChI Key |
GOSUFYOCCGQSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS(=O)(=O)O)N=C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)

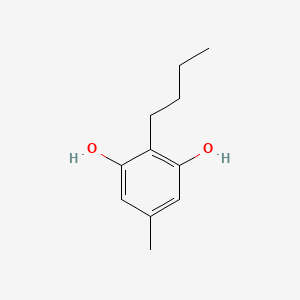
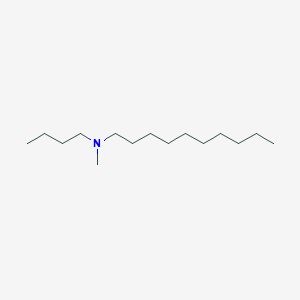

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
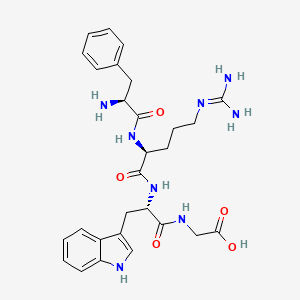
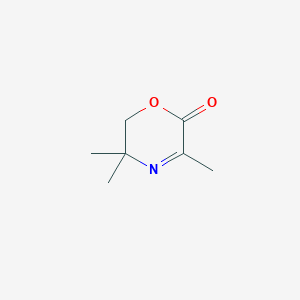
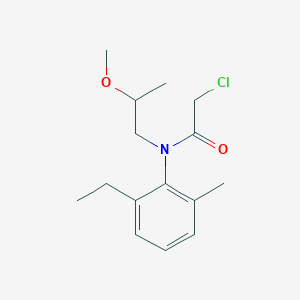
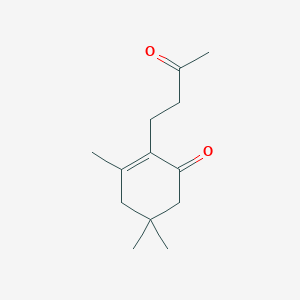

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)
